molecular formula C11H14O2 B8486450 [1-(Hydroxymethyl)cyclopropyl](phenyl)methanol

[1-(Hydroxymethyl)cyclopropyl](phenyl)methanol

Cat. No. B8486450
M. Wt: 178.23 g/mol
InChI Key: GTVULOAWXHNYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800778B1

Procedure details

Lithium aluminum hydride (0.39 g, 10.2 mmol) was mixed with ether (12 ml) and the mixture was cooled to −10° C. Thereto was added dropwise a solution of ethyl 1-[hydroxy(phenyl)methyl]cyclopropanecarboxylate (1.5 g, 6.8 mmol) in ether (3 ml) at the same temperature over 15 min, and the mixture was stirred at −10° C. for 1 h and at room temperature for 2 h. Thereafter, the mixture was cooled to −20° C., and 10% NaHCO3 aq. (2 ml) was added dropwise. Then, 20% NaOH aq. (2 ml) was added dropwise, and the mixture was stirred for 30 min. Sludge was removed by decantation and the organic layer was washed with water (50 ml), dried over anhydrous sodium sulfate, concentrated to dryness, and purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give the title compound (1.2 g, 98.9%) as a colorless oil.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
ethyl 1-[hydroxy(phenyl)methyl]cyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Yield
98.9%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:7][CH:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:9]1([C:12](OCC)=[O:13])[CH2:11][CH2:10]1.C([O-])(O)=O.[Na+].[OH-].[Na+]>CCOCC>[OH:13][CH2:12][C:9]1([CH:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[OH:7])[CH2:11][CH2:10]1 |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
12 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ethyl 1-[hydroxy(phenyl)methyl]cyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Smiles
OC(C1(CC1)C(=O)OCC)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −10° C. for 1 h and at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to −20° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Sludge was removed by decantation
WASH
Type
WASH
Details
the organic layer was washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1(CC1)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.